N-(3,4-Dimethylphenyl)acetamide
Overview
Description
“N-(3,4-Dimethylphenyl)acetamide” is an organic compound with the CAS Number: 2198-54-1 and a molecular weight of 163.22 . Its linear formula is C10H13NO .
Synthesis Analysis
While specific synthesis methods for “N-(3,4-Dimethylphenyl)acetamide” were not found, a related compound, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, was synthesized by reacting N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .Molecular Structure Analysis
The molecular structure of “N-(3,4-Dimethylphenyl)acetamide” consists of a central carbon atom bonded to an amide group (NH2) and a 3,4-dimethylphenyl group .Physical And Chemical Properties Analysis
“N-(3,4-Dimethylphenyl)acetamide” is a solid at room temperature . The compound should be stored in a dark place, sealed, and at room temperature .Scientific Research Applications
Organic Synthesis
N-(3,4-Dimethylphenyl)acetamide: is utilized in organic synthesis as an intermediate. Its molecular structure allows for various chemical reactions, including substitutions and additions, which are fundamental in creating complex organic molecules. This compound’s stability under different conditions makes it a valuable starting material in synthesizing pharmaceuticals and agrochemicals .
Material Science
In material science, 3’,4’-Dimethylacetanilide plays a role in developing new polymeric materials. Its incorporation into polymer chains can alter the physical properties of the material, such as thermal stability and rigidity, which is crucial for engineering high-performance plastics and resins .
Analytical Chemistry
This compound is used as a standard in chromatography for calibrating instruments and ensuring accurate measurements of similar organic compounds. Its distinct chemical signature helps in the identification and quantification of substances in complex mixtures .
Medicinal Chemistry
N-(3,4-Dimethylphenyl)acetamide: is explored for its potential medicinal properties. Research is ongoing to determine its efficacy and safety as a precursor in developing novel therapeutic agents, particularly in pain management and anti-inflammatory drugs .
Chemical Education
Due to its straightforward synthesis and reactivity, this compound is often used in educational settings to teach students about organic chemistry principles. It serves as an example to demonstrate various organic reactions and analytical techniques .
Environmental Science
In environmental science, 3’,4’-Dimethylacetanilide is studied for its degradation products and their impact on ecosystems. Understanding its breakdown pathways is essential for assessing the environmental risk of similar organic compounds .
Catalysis Research
The compound’s structure is investigated for its role as a ligand in catalysis. By binding to metals, it can form complexes that catalyze important chemical reactions, which is a significant area of research in green chemistry and sustainable processes .
Photodynamic Therapy
Research into the photophysical properties of N-(3,4-Dimethylphenyl)acetamide may lead to applications in photodynamic therapy for treating cancer. Its ability to generate reactive oxygen species under light exposure is a promising avenue for developing new treatments .
Mechanism of Action
Target of Action
It is known that similar compounds, such as lidocaine, primarily target voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them key targets for local anesthetics .
Mode of Action
Based on its structural similarity to lidocaine, it can be hypothesized that it may also act by blocking voltage-gated sodium channels . This would inhibit the initiation and conduction of nerve impulses, leading to a loss of sensation .
Biochemical Pathways
As a potential sodium channel blocker, it could impact the propagation of action potentials along neurons .
Result of Action
If it acts similarly to lidocaine, it could result in the temporary loss of sensation in a localized area .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-10(6-8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOIEEWQVAXCFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176393 | |
Record name | Acetamide, N-(3,4-dimethylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2198-54-1 | |
Record name | N-(3,4-Dimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2198-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4'-Dimethylacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethylacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(3,4-dimethylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3,4-dimethylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3',4'-DIMETHYLACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ7L6SEZ3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the conformation of N-(3,4-Dimethylphenyl)acetamide compared to similar molecules?
A1: N-(3,4-Dimethylphenyl)acetamide (also known as 34DMPA) exhibits a unique conformational preference compared to some of its structural analogs. The N—H bond in 34DMPA adopts a syn conformation relative to the 3-methyl substituent on the aromatic ring. [] This is in contrast to N-(3,4-dichlorophenyl)acetamide (34DCPA) where the N—H bond is anti to the 3-chloro substituent. [] Interestingly, this syn conformation in 34DMPA is also observed in the crystal structure of 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide. [] This suggests that the presence of a methyl group at the 3-position on the aromatic ring might influence the conformational preference of the N—H bond in these compounds.
Q2: How does the crystal packing of N-(3,4-Dimethylphenyl)acetamide differ from N-(3,4-Dimethylphenyl)benzamide?
A2: While both molecules utilize N—H⋯O hydrogen bonding in their crystal structures, the resulting packing arrangements differ. N-(3,4-Dimethylphenyl)acetamide molecules are linked into infinite chains that extend parallel to the b axis. [] This chain-like motif is also observed in 2-Chloro-N-(3,4-dimethylphenyl)acetamide, highlighting the role of the acetamide group in promoting this type of packing. [] In contrast, N-(3,4-Dimethylphenyl)benzamide molecules arrange into a columnar structure along the a axis. [] The presence of the bulkier benzamide group likely contributes to this distinct packing arrangement.
Q3: Do the chlorine atoms in 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide affect its hydrogen bonding pattern?
A3: Yes, the three chlorine atoms in 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide significantly influence its hydrogen bonding behavior. In addition to the intermolecular N—H⋯O hydrogen bonds observed in the other compounds, 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide also exhibits intramolecular N—H⋯Cl hydrogen bonding. [] This intramolecular interaction is made possible by the presence of the electronegative chlorine atoms, which can act as hydrogen bond acceptors. This example highlights how subtle changes in chemical structure can lead to different intermolecular interactions and potentially influence solid-state packing.
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